molecular formula C19H25N5O4 B2628262 ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887468-13-5

ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2628262
CAS No.: 887468-13-5
M. Wt: 387.44
InChI Key: WIAXZQBBVHKRDI-UHFFFAOYSA-N
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Description

Ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a synthetic compound with a complex structure that combines an imidazo[2,1-f]purine core with a cyclohexyl group and an acetate ester

Properties

IUPAC Name

ethyl 2-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-4-28-14(25)11-23-17(26)15-16(21(3)19(23)27)20-18-22(15)10-12(2)24(18)13-8-6-5-7-9-13/h10,13H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAXZQBBVHKRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4CCCCC4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step processes:

  • Formation of the imidazo[2,1-f]purine core: : Starting with a purine derivative, cyclization reactions under acidic or basic conditions help in forming the imidazo[2,1-f]purine nucleus.

  • Incorporation of the cyclohexyl group: : A Friedel-Crafts alkylation reaction with cyclohexyl chloride introduces the cyclohexyl group.

  • Introduction of the acetate ester: : The final step involves esterification of the compound with ethyl acetate under acidic conditions.

Industrial Production Methods

Industrial synthesis may scale these reactions using optimized conditions:

  • Catalysts like Lewis acids for Friedel-Crafts reactions.

  • High-pressure reactors to ensure efficient cyclization.

  • Continuous flow synthesis for esterification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, primarily at the purine ring, under strong oxidizing agents.

  • Reduction: : Reductive conditions can target the cyclohexyl group, potentially reducing it to a simpler alkane structure.

  • Substitution: : Electrophilic substitution can occur at the dimethyl groups on the purine ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Lithium aluminium hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

  • Oxidation: : Modified purine derivatives with added oxygen functionalities.

  • Reduction: : Simplified cyclohexane derivatives.

  • Substitution: : Halogenated purine derivatives.

Scientific Research Applications

This compound has found various applications across different fields:

  • Chemistry: : Used as a precursor in the synthesis of more complex molecules.

  • Biology: : Studied for its interactions with nucleic acids and potential as a biochemical tool.

  • Medicine: : Investigated for its antiviral and anticancer properties.

  • Industry: : Utilized in the development of novel polymers and materials.

Mechanism of Action

Ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate exerts its effects through:

  • Molecular Targets: : Interaction with DNA and RNA, inhibiting replication processes.

  • Pathways Involved: : Disruption of nucleic acid synthesis pathways, leading to cell cycle arrest or apoptosis in cancer cells.

Comparison with Similar Compounds

Compared to other imidazo[2,1-f]purine derivatives, this compound stands out due to its unique combination of a cyclohexyl group and an acetate ester, which enhances its lipophilicity and membrane permeability.

List of Similar Compounds

  • 8-Cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin: : Without the ethyl acetate group.

  • 2,4-Dioxo-1H-imidazo[2,1-f]purin-3-yl acetate: : Lacks the cyclohexyl and dimethyl substituents.

  • 1,7-Dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3-acetic acid: : A carboxylic acid derivative.

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